(S)-2-Amino-3-(5-cyano-1H-indol-3-yl)propanoic acid
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Overview
Description
(S)-2-Amino-3-(5-cyano-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This particular compound features an indole ring substituted with a cyano group at the 5-position and an amino acid side chain, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic methods to improve yield and selectivity. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used to introduce various substituents onto the indole ring . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(5-cyano-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acids or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be used for reduction reactions.
Substitution: Friedel-Crafts acylation or alkylation reactions can be used for electrophilic substitution.
Major Products Formed
Scientific Research Applications
(S)-2-Amino-3-(5-cyano-1H-indol-3-yl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(5-cyano-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity . The cyano group and amino acid side chain can also contribute to its binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid: This compound has a hydroxyl group instead of a cyano group at the 5-position.
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds have different substituents on the indole ring and exhibit different biological activities.
Uniqueness
(S)-2-Amino-3-(5-cyano-1H-indol-3-yl)propanoic acid is unique due to the presence of the cyano group, which can significantly alter its chemical and biological properties compared to other indole derivatives. The combination of the indole ring, cyano group, and amino acid side chain makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2S)-2-amino-3-(5-cyano-1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-5-7-1-2-11-9(3-7)8(6-15-11)4-10(14)12(16)17/h1-3,6,10,15H,4,14H2,(H,16,17)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUVZHFIVNNDBO-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)C[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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